![molecular formula C14H14OS B2575319 (1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol CAS No. 1344935-51-8](/img/structure/B2575319.png)
(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol is a chemical compound that has been widely researched for its potential applications in scientific research. This compound is also known as 4-(phenylthio)phenylethanol and has various biological and physiological effects. In
Scientific Research Applications
Stereoselective Glycosylations
A key challenge in synthesizing oligosaccharides of biological importance is achieving stereoselective glycosidic linkages. Research has shown that a (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety can facilitate the formation of a quasi-stable anomeric sulfonium ion, leading to the stereoselective formation of alpha-glycosides. This methodology enables the synthesis of a wide variety of oligosaccharides, such as the Galili trisaccharide, which has implications for acute rejections in xeno-transplantations (Kim et al., 2005).
Self-Healing Elastomers
The design of self-healing materials is a significant area of research within materials science. Aromatic disulfide metathesis, facilitated at room temperature, allows for the creation of self-healing poly(urea–urethane) elastomers using bis(4-aminophenyl) disulfide as a dynamic crosslinker. These materials demonstrate quantitative healing efficiency at room temperature without the need for catalysts or external intervention, offering potential applications in various industries (Rekondo et al., 2014).
Enantioselective Catalysis
Enantioselective synthesis is crucial for creating compounds with specific chirality, a common requirement in pharmaceuticals. Compounds related to "(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol" have been used as chiral ligands in the enantioselective addition of diethylzinc to aldehydes, achieving high selectivity. This illustrates the compound's relevance in synthesizing chiral secondary alcohols, which are valuable intermediates in drug synthesis (Asami et al., 2015).
Catalytic Asymmetric Transfer Hydrogenation
Optically active complexes containing the compound or its derivatives have been synthesized and evaluated in catalytic asymmetric transfer hydrogenation of acetophenone by propan-2-ol. Such studies highlight the compound's role in the development of catalysts for asymmetric synthesis, a process critical for producing optically pure pharmaceuticals (Yang et al., 1997).
Antimicrobial Applications
Novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety have been synthesized, showing significant antimicrobial activities. Such research indicates the potential of compounds with the "this compound" framework or its derivatives in developing new antimicrobial agents, addressing the need for new treatments against resistant bacteria and fungi (Alsaedi et al., 2019).
properties
IUPAC Name |
(1R)-1-(4-phenylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHMPJXXFCFXTH-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)SC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

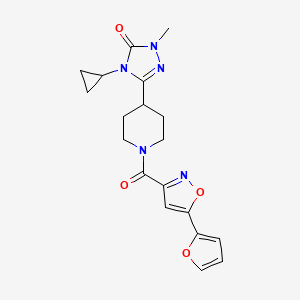

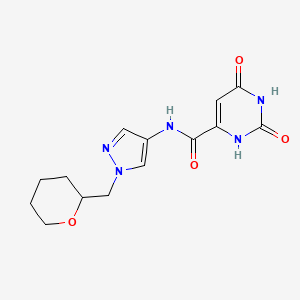
![Rac-tert-butyl (3AR,6AR)-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate](/img/structure/B2575241.png)
![6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde](/img/structure/B2575242.png)

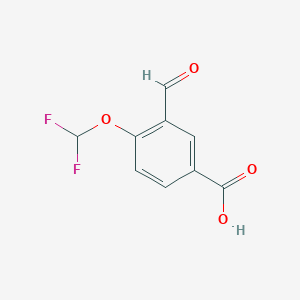
![6-(4-fluorophenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2575247.png)
![5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2575252.png)
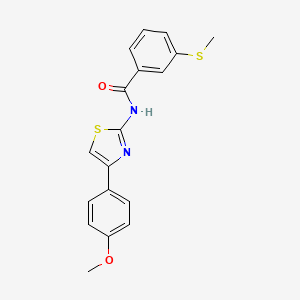
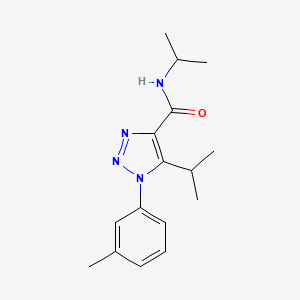


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2575259.png)